rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one
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Overview
Description
rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one: is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[420]octane framework with two methyl groups at the 8-position and a ketone functional group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one typically involves the construction of the bicyclic framework followed by the introduction of the ketone functional group. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the cyclization of a suitable diene or enyne precursor using a rhodium (I) catalyst can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the ketone can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one depends on its specific application. In chemical reactions, its reactivity is primarily determined by the presence of the ketone functional group and the bicyclic structure, which can influence the compound’s stability and reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
rel-(1R,6S)-4,4,7,7,8,8-hexamethylbicyclo[4.2.0]octan-2-one: Another bicyclic ketone with additional methyl groups.
rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol: A related compound with an azabicyclic structure and an alcohol functional group.
Uniqueness: rel-(1R,6S)-8,8-dimethylbicyclo[420]octan-7-one is unique due to its specific stereochemistry and the presence of the ketone functional group at the 7-position
Properties
IUPAC Name |
(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKQUWDHMIIOJY-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCCC2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCCC[C@@H]2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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